3-(oxolan-2-yl)propan-1-ol

描述

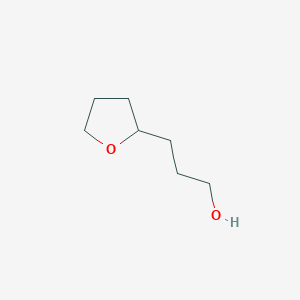

2-Furanpropanol, tetrahydro-, also known as tetrahydro-2-furanpropanol, is an organic compound with the molecular formula C7H14O2. It is a derivative of furan and is characterized by a tetrahydrofuran ring structure with a hydroxymethyl group attached to it. This compound is used in various chemical and industrial applications due to its unique properties.

准备方法

Synthetic Routes and Reaction Conditions

2-Furanpropanol, tetrahydro- can be synthesized through the catalytic hydrogenation of furan derivatives. One common method involves the hydrogenation of 2-furanpropanol under high pressure of hydrogen using a skeletal Cu-Al catalyst . This process results in the formation of tetrahydro-2-furanpropanol.

Industrial Production Methods

In industrial settings, the production of 2-Furanpropanol, tetrahydro- often involves the use of high-pressure hydrogenation reactors. The reaction conditions typically include temperatures around 300°C and hydrogen pressures of 50 atm . The use of skeletal Cu-Al catalysts is preferred due to their efficiency in promoting the hydrogenation process.

化学反应分析

Types of Reactions

2-Furanpropanol, tetrahydro- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: It can be further reduced to form saturated alcohols.

Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.

Substitution: Reagents such as thionyl chloride (SOCl2) can be used for converting the hydroxyl group to a chloride.

Major Products Formed

Oxidation: Tetrahydrofuran-2-carboxylic acid.

Reduction: Tetrahydro-2-furanmethanol.

Substitution: Tetrahydro-2-furanyl chloride.

科学研究应用

2-Furanpropanol, tetrahydro- has a wide range of applications in scientific research:

Chemistry: It is used as a solvent and intermediate in organic synthesis.

Biology: It serves as a building block for the synthesis of biologically active molecules.

Industry: It is employed in the production of polymers, resins, and other industrial chemicals.

作用机制

The mechanism of action of 2-Furanpropanol, tetrahydro- varies depending on its application. In chemical reactions, it acts as a nucleophile due to the presence of the hydroxyl group. In biological systems, it can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding and other interactions.

相似化合物的比较

Similar Compounds

2-Methyltetrahydrofuran (2-MeTHF): Used as a solvent in organometallic reactions.

Tetrahydrofuran (THF): A widely used solvent in organic synthesis.

Tetrahydrofurfuryl alcohol (THFA): Used in the production of resins and polymers.

Uniqueness

2-Furanpropanol, tetrahydro- is unique due to its specific structure, which combines the properties of both furan and tetrahydrofuran rings. This gives it distinct reactivity and makes it suitable for specialized applications in various fields.

生物活性

3-(Oxolan-2-yl)propan-1-ol, also known by its CAS number 767-08-8, is an organic compound that has garnered attention due to its unique structural characteristics and potential biological activities. This compound features a propanol backbone with a tetrahydrofuran (oxolane) ring, leading to distinctive physical and chemical properties. This article explores the biological activity of this compound, focusing on its antioxidative properties, interactions with biological targets, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula for this compound is C7H14O3. Its structure consists of a three-carbon chain with a hydroxyl group (-OH) at one end and an oxolane ring attached to the second carbon. This configuration influences its solubility and reactivity, making it a subject of interest in various scientific fields.

Antioxidative Properties

Research indicates that this compound exhibits significant antioxidative activities. It has been shown to inhibit lipid hydroperoxide formation, which is crucial in preventing oxidative stress-related damage in biological systems. This antioxidative capability suggests potential applications in pharmaceuticals and nutraceuticals aimed at combating oxidative damage.

Interaction Studies

Studies have focused on the interactions of this compound with various biological targets, including enzymes and receptors involved in oxidative stress pathways. Such interactions are essential for understanding its mechanism of action and potential therapeutic benefits. For instance, the compound may modulate the activity of specific enzymes that play a role in cellular oxidative stress responses.

Comparative Analysis with Similar Compounds

The uniqueness of this compound can be better understood by comparing it to structurally similar compounds. The following table summarizes some related compounds and their unique features:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 2-Furanpropanol, tetrahydro | Furan derivative | Exhibits different biological activity patterns |

| 1-(oxolan-2-yl)ethan-1-ol | Ethanol derivative | Different chain length affecting solubility |

| 3-(oxolan-2-yloxy)propan-1-ol | Ether derivative | Exhibits distinct reactivity due to ether linkage |

The variations in structure significantly affect the biological activities of these compounds, highlighting the importance of specific functional groups in determining their efficacy.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

- Antioxidative Mechanism : A study demonstrated that this compound effectively reduces oxidative stress markers in vitro, suggesting its potential as a protective agent against cellular damage caused by reactive oxygen species (ROS).

- Pharmacological Potential : Another research effort explored the pharmacological properties of derivatives synthesized from this compound, revealing enhanced biological activities compared to the parent compound. These derivatives showed promise in targeting specific pathways involved in inflammation and oxidative stress .

- Safety Profile : Initial assessments indicate that this compound has a favorable safety profile, with no significant cytotoxicity observed at therapeutic concentrations in cell-based assays .

常见问题

Basic Questions

Q. What are the primary synthetic strategies for 3-(oxolan-2-yl)propan-1-ol, and how do reaction conditions influence yield?

- Methodological Answer: The synthesis of this compound typically involves nucleophilic substitution or ring-opening reactions. For example, coupling oxolane (tetrahydrofuran) derivatives with propanol precursors in polar aprotic solvents (e.g., dimethyl sulfoxide or acetonitrile) under controlled temperatures (60–80°C) can optimize reactivity and minimize side products . Catalytic methods, such as acid-mediated ring-opening of epoxides, may also be employed. Yield optimization requires precise control of stoichiometry, solvent polarity, and reaction time. Purification via column chromatography or distillation is recommended to isolate the product.

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer: Key techniques include:

- NMR Spectroscopy: H and C NMR can confirm the oxolane ring structure (e.g., δ 3.7–4.0 ppm for oxolane protons) and propanol chain connectivity.

- FT-IR: Hydroxyl (-OH) stretching (~3300 cm) and ether (C-O-C) vibrations (~1120 cm) validate functional groups.

- Mass Spectrometry (HRMS): Molecular ion peaks (e.g., [M+H]) confirm the molecular formula (CHO).

- PubChem/DSSTox Databases: Cross-referencing with standardized identifiers (e.g., DTXSID, SMILES) ensures structural accuracy .

Advanced Research Questions

Q. How does the oxolane ring in this compound influence its reactivity in substitution reactions compared to other propanol derivatives?

- Methodological Answer: The oxolane ring enhances steric hindrance and electron density at the propanol chain, altering reactivity. For instance:

- Nucleophilic Substitution: The hydroxyl group undergoes slower substitution compared to linear propanols due to steric effects.

- Oxidation: The oxolane ring stabilizes intermediates, favoring formation of 3-(oxolan-2-yl)propanoic acid over complete chain cleavage .

Comparative studies with 3-(4-chlorophenyl)propan-1-ol () show that electron-withdrawing groups (e.g., -Cl) increase oxidation rates, while oxolane’s electron-donating ether linkage slows reactivity .

Q. What methodological approaches are used to study the biological activity of this compound, particularly in enzyme interactions?

- Methodological Answer:

- Enzyme Assays: Kinetic studies (e.g., Michaelis-Menten plots) assess inhibition or activation of target enzymes (e.g., oxidoreductases) using UV-Vis spectroscopy to monitor cofactor depletion (e.g., NADH at 340 nm) .

- Molecular Docking: Computational models predict binding affinities between the oxolane-propanol structure and enzyme active sites (e.g., FAD-dependent oxidoreductases) .

- Comparative Analysis: Structural analogs (e.g., indole-containing propanols) are tested to isolate the oxolane’s contribution to bioactivity .

Q. How can researchers resolve contradictions in reported data regarding the oxidative stability of this compound?

- Methodological Answer: Contradictions often arise from varying experimental conditions. A systematic approach includes:

- Controlled Replication: Standardize oxidation conditions (e.g., KMnO/HSO vs. CrO/acetone) and monitor by TLC or GC-MS.

- Thermodynamic Analysis: Calculate Gibbs free energy (ΔG) of oxidation using local composition models (e.g., Renon-Prausnitz equations) to predict stability under different solvent systems .

- Side-Product Identification: Use HPLC to quantify byproducts (e.g., ketones or acids) and correlate with reaction pathways .

属性

IUPAC Name |

3-(oxolan-2-yl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O2/c8-5-1-3-7-4-2-6-9-7/h7-8H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVYHFICIWQBZDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90883349 | |

| Record name | 2-Furanpropanol, tetrahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90883349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

767-08-8 | |

| Record name | Tetrahydro-2-furanpropanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=767-08-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Furanpropanol, tetrahydro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000767088 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-FURANPROPANOL, TETRAHYDRO- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2804 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Furanpropanol, tetrahydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Furanpropanol, tetrahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90883349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrahydrofuran-2-propan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.071 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。